molecular formula C11H9BrN4O2S B4554597 N-(5-bromo-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide

N-(5-bromo-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide

Cat. No.: B4554597
M. Wt: 341.19 g/mol
InChI Key: GNLVBSOQCROMAO-UHFFFAOYSA-N
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Description

N-(5-bromo-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide is a useful research compound. Its molecular formula is C11H9BrN4O2S and its molecular weight is 341.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.96296 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Chemical Synthesis and Anticancer Activities : Pyridine and pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activities. For example, the synthesis of 5-deaza analogues of aminopterin and folic acid demonstrated significant in vitro and in vivo anticancer activity, highlighting the importance of these compounds in the development of new anticancer drugs (Su et al., 1986).

Antimicrobial and Antifungal Profiles

  • Antimicrobial and Antifungal Activities : Newer Schiff bases and thiazolidinone derivatives of bromo-m-cresol have been synthesized and evaluated for their antibacterial and antifungal activities. This research contributes to the development of novel antimicrobial agents to combat resistant strains of bacteria and fungi (Fuloria et al., 2014).

Heterocyclic Synthesis

  • Heterocyclic Synthesis with Activated Nitriles : The versatility of pyrimidine derivatives in heterocyclic synthesis was showcased through the creation of new derivatives with potential biological activities. This underscores the role of pyrimidine-based compounds in expanding the chemical space for drug discovery (Elian et al., 2014).

Antitumor Activities

  • Synthesis and Antiproliferative Activity : The development of pyridine linked thiazole derivatives and their evaluation for antiproliferative activities against various cancer cell lines demonstrate the potential of these compounds in cancer therapy. Such research is crucial for identifying new therapeutic agents with enhanced efficacy and selectivity (Alqahtani et al., 2020).

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4O2S/c12-7-1-2-8(14-5-7)15-10(18)6-19-11-13-4-3-9(17)16-11/h1-5H,6H2,(H,13,16,17)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLVBSOQCROMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-bromo-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide
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N-(5-bromo-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide
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N-(5-bromo-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide
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N-(5-bromo-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide
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N-(5-bromo-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide
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N-(5-bromo-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.